Glutamylamidoethyl imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-8(1-2-9(15)16)10(17)13-4-3-7-5-12-6-14-7/h5-6,8H,1-4,11H2,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEVPMVPMJVEDN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)CCNC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021766 | |
| Record name | Glutamylamidoethyl imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169283-81-2 | |
| Record name | (4S)-4-Amino-5-[[2-(1H-imidazol-4-yl)ethyl]amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169283-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamylamidoethyl imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169283812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamylamidoethyl imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUTAMYLAMIDOETHYL IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9XLI5CE7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Cellular and Molecular Biological Investigations
Mechanism of Action
The primary proposed mechanism of action for Glutamylamidoethyl imidazole (B134444) is its function as a "chronopeptide," which mimics the effects of sun exposure on the skin's circadian rhythm. myskinrecipes.combiosiltech.combiosiltech.com The skin, like other organs, follows a 24-hour biological rhythm, with cellular activities such as defense and regeneration fluctuating between day and night. nih.govmdpi.comjddonline.com
Detailed Research Findings:
Circadian Gene Expression: Technical data suggests that Glutamylamidoethyl imidazole can stimulate the expression of core circadian clock genes, namely CLOCK and PERIOD-1 (PER1), in skin cells. biosiltech.combiosiltech.com This is significant because these genes regulate a wide array of cellular processes. By mimicking the effect of UV radiation, which is a natural synchronizer of the skin's biorhythm, the peptide is claimed to help optimize the skin's physiological activities. biosiltech.combiosiltech.com
Day and Night Regulation: It is proposed that by synchronizing the skin's biorhythm, this compound enhances the skin's natural defense mechanisms during the day and promotes cellular regeneration and renewal at night. biosiltech.combiosiltech.com This can be particularly beneficial for skin that is "desynchronized" due to factors like stress, jet lag, or lack of sun exposure. myskinrecipes.com
Vitamin D Bio-transformation: There are claims that this peptide can optimize the enzymatic expression necessary for the bio-transformation of Vitamin D in the skin. procoal.co.ukbiosiltech.combiosiltech.com This is linked to its ability to mimic sun exposure, a key factor in the cutaneous synthesis of Vitamin D. biosiltech.combiosiltech.com
Efficacy in Skincare Formulations
Based on its proposed mechanism of action, this compound is incorporated into various anti-aging and revitalizing skincare products. It is recommended for formulations aimed at tired, stressed, or sun-deprived skin. incidecoder.comprocoal.co.ukmyskinrecipes.com The intended benefits include a more rested and rejuvenated complexion, with potential improvements in skin elasticity and texture. myskinrecipes.com
Glutamylamidoethyl Imidazole As a Synthetic Peptide
Structure and Function
The structure of Glutamylamidoethyl imidazole, as indicated by its IUPAC name, consists of the amino acid glutamic acid linked to an ethylamine (B1201723) derivative of imidazole. This structure is designed to interact with specific cellular pathways. The imidazole ring is a key feature, as it is present in the naturally occurring amino acid histidine and is known to be involved in various biological processes, including radical scavenging. mdpi.com
Role as a "Chronopeptide"
The term "chronopeptide" refers to peptides that are designed to influence the skin's circadian rhythms. The concept is based on the understanding that the skin's physiological processes, such as DNA repair and cell proliferation, are under circadian control. nih.govmdpi.com By modulating the expression of clock genes, these peptides aim to enhance the efficiency of these natural processes.
Comparative Analyses and Broader Context Within Imidazole Chemistry
Comparison with Other Imidazole Derivatives
The imidazole moiety is a common feature in a wide range of compounds with diverse biological activities.
| Compound/Class | Primary Function/Application | Key Characteristics |
| Glutamylamidoethyl Imidazole | Cosmetic (skin conditioning, anti-aging) | Synthetic peptide, modulates circadian rhythms in the skin. |
| Carnosine (β-alanyl-L-histidine) | Dietary supplement, cosmetic (antioxidant, anti-glycation) | Naturally occurring dipeptide with an imidazole ring from histidine. mdpi.comnih.gov |
| Histidine | Amino acid | A fundamental building block of proteins, involved in enzymatic catalysis and metal binding. |
| Azole Antifungals (e.g., Ketoconazole, Miconazole) | Pharmaceutical (antifungal) | The imidazole ring is crucial for their mechanism of action, which involves inhibiting ergosterol (B1671047) synthesis in fungi. |
Table 2: Comparison of this compound with Other Imidazole Derivatives
While this compound is designed for cosmetic application to influence cellular rhythms, other imidazole-containing compounds like carnosine are primarily known for their antioxidant and anti-glycation properties. mdpi.comnih.govnih.gov In the pharmaceutical realm, the imidazole ring is a key component of many antifungal drugs.
Role in Biological Systems and Metabolic Pathways (General Imidazole Context)
The imidazole ring is a vital component of many biological molecules and plays a significant role in various metabolic pathways. The most prominent example is the amino acid histidine, which contains an imidazole side chain. Histidine is involved in numerous enzymatic reactions and is a precursor to histamine, a key mediator of immune responses. The imidazole group's ability to coordinate with metal ions is also crucial for the function of proteins like hemoglobin.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Molecular Targets
The known molecular mechanism of Glutamylamidoethyl imidazole (B134444) centers on its ability to stimulate the expression of the core circadian genes CLOCK and PERIOD-1 (PER1). myskinrecipes.combiosiltech.com This action helps to re-synchronize cellular rhythms, optimizing daytime defense and nighttime repair cycles in skin cells. biosiltech.comspecialchem.com However, the constituent parts of the molecule suggest the potential for a wider range of biological interactions that remain undiscovered.
Future research should focus on identifying novel molecular targets beyond the core clock machinery. The presence of an L-glutamic acid residue is significant, as this amino acid is the principal excitatory neurotransmitter in the central nervous system and a key metabolite. nih.govnvlvet.com.ua It is plausible that Glutamylamidoethyl imidazole could interact with various glutamate (B1630785) receptors or transporters, which are also found in non-neuronal tissues like the skin. nih.gov Similarly, the imidazole ring is a well-recognized pharmacophore present in numerous bioactive molecules and can interact with a variety of biological targets. semanticscholar.orgnih.gov Investigating potential off-target effects or entirely new mechanisms related to these structural motifs could unveil unforeseen therapeutic applications.
Table 1: Potential Areas for Molecular Target Elucidation
| Molecular Component | Known Biological Role | Potential Undiscovered Targets | Research Approach |
| L-Glutamic Acid | Neurotransmitter, Metabolic Precursor nvlvet.com.uaderpharmachemica.com | Glutamate Receptors (e.g., NMDA, AMPA), Glutamate Transporters (e.g., EAAC1) in various tissues nih.gov | Receptor Binding Assays, In-vitro Functional Assays |
| Imidazole Ring | Versatile Heterocyclic Scaffold semanticscholar.orgnih.gov | Metalloenzymes, Kinases, G-protein Coupled Receptors (GPCRs) | Affinity Chromatography, Proteomic Profiling, Computational Docking |
| Peptide Backbone | Chronopeptide procoal.co.uk | Novel Clock-Associated Proteins, Cell Surface Receptors | Yeast Two-Hybrid Screening, Co-immunoprecipitation |
Advanced Mechanistic Studies in Complex Biological Systems
Currently, the mechanistic understanding of this compound is largely confined to its effects on cultured skin cells or epidermal models. myskinrecipes.com It is known to enhance the skin's natural defenses and regenerative processes by mimicking the gene expression patterns induced by sunlight. myskinrecipes.comspecialchem.com To translate these findings into more significant therapeutic contexts, advanced studies in more complex biological systems are necessary.
Future investigations could employ technologies such as 3D bioprinted tissues or organ-on-a-chip models that replicate the intricate environment of human skin, including immune cells and vasculature. This would allow for a more nuanced understanding of how the compound affects cell-cell communication, inflammatory responses, and microcirculation. biosiltech.com Furthermore, animal models could be used to study the compound's effects on complex physiological processes where circadian rhythms play a critical role, such as wound healing, UV-induced damage repair, and the progression of skin disorders. Examining whether topical application has any influence on the biorhythms of underlying tissues would also be a key area of inquiry.
Development of Novel Derivatives with Enhanced Specificity
The structure of this compound serves as a promising scaffold for the development of novel derivatives with improved properties. The field of medicinal chemistry has long recognized the imidazole nucleus as a versatile starting point for creating analogues with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. semanticscholar.orgnih.govnih.gov
The strategic modification of the this compound structure could lead to the creation of a new library of compounds. mdpi.com Research efforts could focus on:
Modifying the peptide backbone: Altering the amino acid sequence could enhance stability, cell permeability, or specificity for particular clock proteins.
Substituting the imidazole ring: Adding functional groups to the imidazole moiety could fine-tune its binding affinity and electronic properties, potentially leading to derivatives that target other enzymes or receptors. mdpi.comresearchgate.net
Altering the glutamic acid component: Esterification or amidation of the carboxylic acid groups could change the molecule's solubility and pharmacokinetic profile.
Such derivatives could be designed to not only possess enhanced potency for circadian gene modulation but also to exhibit entirely new biological activities, thereby expanding their therapeutic potential. derpharmachemica.comnih.gov
Exploration in Emerging Areas of Cellular Biology
While the current application of this compound is in skincare, its fundamental mechanism—the modulation of the cellular clock—has profound implications for numerous emerging areas of cell biology. The circadian rhythm governs a vast array of cellular processes, including DNA repair, cell cycle progression, metabolism, and autophagy. Disruption of these rhythms is increasingly linked to a variety of pathologies, from metabolic syndrome to neurodegenerative diseases and cancer.
Future research should explore the potential of this compound and its next-generation derivatives in these contexts. For instance, could stabilizing circadian rhythms in metabolically active tissues like the liver or adipose tissue offer a new approach to treating metabolic disorders? Could modulating the cellular clock in immune cells enhance their function or temper chronic inflammation? Investigating the compound's impact on novel cell signaling pathways, beyond those directly linked to the skin's CWI (Cell Wall Integrity) pathway, could open up new therapeutic avenues in cardiovascular disease or oncology. nih.govmdpi.com
Integration with Systems Biology and Omics Approaches
To move beyond a limited understanding of a few target genes, a holistic, systems-level perspective is required. nih.gov The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the cellular responses to this compound. bates.edufrontiersin.org
A systems biology approach would involve treating cellular or tissue models with the compound and then performing a multi-omics analysis to observe global changes. researchgate.net
Transcriptomics (RNA-seq): Would reveal the full spectrum of genes, beyond CLOCK and PER1, whose expression is altered.
Proteomics: Would identify changes in the levels of functional proteins, including enzymes and signaling molecules.
Metabolomics: Would provide a snapshot of the metabolic shifts that occur as a result of the upstream genetic and proteomic changes.
By integrating these large datasets, researchers can construct detailed network models of the compound's mechanism of action, identify key signaling hubs, and predict additional biological effects. frontiersin.orgnih.gov This approach is crucial for understanding the full biological impact of this compound and for the rational design of future translational studies.
Methodological Advancements for High-Throughput Screening and Analysis
The discovery of novel derivatives of this compound or other compounds with similar chronobiological activity will depend on the development of advanced high-throughput screening (HTS) methodologies. bmglabtech.comwikipedia.org HTS allows for the rapid testing of thousands of chemical compounds for a specific biological activity, accelerating the drug discovery process. nih.gov
Future advancements in this area could include:
Reporter Gene Assays: Developing stable cell lines that contain a reporter gene (e.g., luciferase or GFP) under the control of a circadian gene promoter (like PER1). This would create a system where a simple light-based readout could indicate a compound's ability to modulate the cellular clock, enabling the screening of large chemical libraries. nih.govnih.gov
High-Content Screening (HCS): Utilizing automated microscopy and image analysis to assess the effects of compounds on multiple cellular parameters simultaneously, such as the subcellular localization of clock proteins or changes in cell morphology.
Mass Spectrometry-Based HTS: Employing advanced mass spectrometry techniques to directly and rapidly measure changes in key metabolites or proteins in response to test compounds, offering a more direct functional readout than reporter assays. rsc.org
These methodological improvements will be essential for efficiently identifying the next generation of molecules that can therapeutically target the body's circadian rhythms. nih.govmdpi.com
Q & A
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
